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Compound of Interest

Compound Name:
3-(2-Oxopiperidin-1-YL)propanoic

acid

Cat. No.: B054340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(2-Oxopiperidin-1-yl)propanoic acid is a chemical compound featuring a 2-piperidone

moiety N-substituted with a propanoic acid chain. While specific research on this exact

molecule is limited in publicly accessible literature, its structural components—the piperidone

ring and the propanoic acid group—are present in a wide array of biologically active molecules.

This guide provides a comprehensive overview of the synthesis, potential biological activities,

and experimental protocols relevant to 3-(2-oxopiperidin-1-yl)propanoic acid and its close

analogs, serving as a foundational resource for researchers in medicinal chemistry and drug

discovery.

Chemical Properties and Data
Quantitative data for 3-(2-Oxopiperidin-1-yl)propanoic acid is not extensively reported in the

literature. The following table summarizes the available physicochemical properties.
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Property Value

Molecular Formula C₈H₁₃NO₃

Molecular Weight 171.19 g/mol

CAS Number 117705-04-1

Appearance Predicted to be a white to off-white solid.

Solubility

Expected to have some water solubility due to

the carboxylic acid and amide functionalities.

Solubility in organic solvents is likely to vary.

Predicted LogP -0.6

Synthesis and Experimental Protocols
The synthesis of 3-(2-oxopiperidin-1-yl)propanoic acid can be logically achieved through a

Michael addition reaction. This involves the addition of the lactam nitrogen of 2-piperidone to an

acrylic acid derivative. Below is a generalized experimental protocol based on standard organic

chemistry procedures for similar reactions.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate
This procedure outlines the synthesis of the ethyl ester of the target compound, which can then

be hydrolyzed to the final carboxylic acid.

Reaction Scheme:

2-Piperidone + Ethyl Acrylate Base (e.g., NaH)
Solvent (e.g., DMF) Ethyl 3-(2-oxopiperidin-1-yl)propanoate

Click to download full resolution via product page

Caption: Synthesis of the ethyl ester intermediate.

Materials:
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2-Piperidone

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acrylate

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) under a

positive pressure of inert gas.

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully

decant the hexanes.

Add anhydrous DMF to the flask to suspend the sodium hydride.

Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it

dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution

ceases, indicating the formation of the sodium salt of 2-piperidone.

Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise via

the dropping funnel.
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Let the reaction mixture warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution

at 0 °C.

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to 3-(2-Oxopiperidin-1-yl)propanoic Acid
Reaction Scheme:

Ethyl 3-(2-oxopiperidin-1-yl)propanoate
1. Base (e.g., NaOH or LiOH)

Solvent (e.g., THF/H₂O)
2. Acid (e.g., HCl)

3-(2-Oxopiperidin-1-yl)propanoic acid

Click to download full resolution via product page

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

Ethyl 3-(2-oxopiperidin-1-yl)propanoate

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water
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1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate in a mixture of THF and water.

Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the

starting material is consumed.

Remove the THF under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3

with 1 M HCl.

Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield 3-(2-oxopiperidin-1-yl)propanoic acid.

The product can be further purified by recrystallization if necessary.

Potential Biological Activities and Signaling
Pathways
While direct biological data for 3-(2-oxopiperidin-1-yl)propanoic acid is scarce, the 2-

piperidone and propanoic acid moieties are present in numerous compounds with significant

pharmacological activities. This suggests that the target molecule could be a valuable scaffold

for medicinal chemistry research.
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Potential Therapeutic Areas
Anti-inflammatory Activity: Propanoic acid derivatives are a well-known class of non-steroidal

anti-inflammatory drugs (NSAIDs).[1] Additionally, some piperidone derivatives have shown

anti-inflammatory properties.[2]

Anticancer Activity: The piperidone ring is a common feature in various anticancer agents.

Neuroprotective Effects: Certain 2-piperidone derivatives have been investigated for their

potential in treating neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid

aggregation and neuroinflammation.[3]

Postulated Signaling Pathway Involvement
Based on the activities of related compounds, 3-(2-oxopiperidin-1-yl)propanoic acid
derivatives could potentially modulate inflammatory pathways. For instance, they might inhibit

the production of pro-inflammatory cytokines.
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Caption: Potential inhibition of neuroinflammation.

Summary of Biological Data for Related Compounds
The following tables summarize quantitative data for structurally related compounds to provide

a basis for potential research directions.

Table 1: Anti-inflammatory Activity of Piperidone Derivatives
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Compound/Derivati
ve

Assay Result Reference

N-

cyclohexylcarboxamid

e derivative of

piperidine-2,4,6-trione

Carrageenan-induced

paw edema in rats

Increased anti-

inflammatory activity

compared to parent

compound

2-Piperidone

derivatives

Inhibition of pro-

inflammatory cytokine

(TNF-α, IL-1β, IL-6)

production in LPS-

stimulated BV-2

microglial cells

Effective suppression

observed

Table 2: Cytotoxicity of Propanoic Acid Derivatives

Compound/Derivati
ve

Cell Line IC₅₀ / GI₅₀ Reference

N-alkyl-3-[2-

oxoquinolin-1(2H)-

yl]propanamide (9e)

MCF-7 (breast

cancer)
1.32 µM [4]

Phenylpropanoic acid

derivatives with

lipophilic esters

Human solid tumor

cell lines
GI₅₀ 3.1-21 µM

Conclusion
3-(2-Oxopiperidin-1-yl)propanoic acid represents an under-explored molecule with a

chemical structure that suggests potential for a range of biological activities, particularly in the

areas of inflammation, oncology, and neuroprotection. The synthetic routes to this compound

are feasible through established chemical reactions like the Michael addition. This technical

guide provides a foundational framework for researchers interested in synthesizing and

evaluating this compound and its derivatives for novel therapeutic applications. Further
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investigation is warranted to fully characterize its physicochemical properties and

pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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